2,6-Bis(dodecyloxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

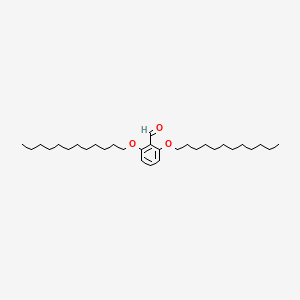

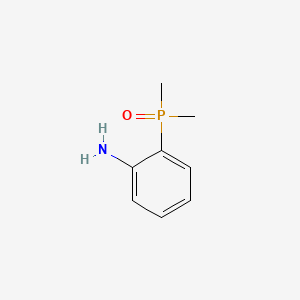

2,6-Bis(dodecyloxy)benzaldehyde contains a total of 88 bonds; 34 non-H bonds, 7 multiple bonds, 25 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

2,6-Bis(dodecyloxy)benzaldehyde has a molecular weight of 474.8 g/mol . It has a XLogP3-AA value of 12.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 25 rotatable bonds . Its exact mass and monoisotopic mass are 474.40729558 g/mol . Its topological polar surface area is 35.5 Ų . It has 34 heavy atoms .Aplicaciones Científicas De Investigación

Polymer Synthesis : "2,6-Bis(dodecyloxy)benzaldehyde" has been used in the synthesis of soluble poly(arylenevinylene)s, which are characterized by their unique electrochemical and optical properties. These polymers show potential in applications like organic electronics and photonics (Saito et al., 1995).

Formation of Complex Molecular Structures : Research has shown that this compound can undergo reactions leading to the formation of intricate molecular structures like 2,3-dihydro-5h-1,4-benzodioxepin derivatives and macrocyclic compounds, demonstrating its utility in complex organic synthesis (Lucchesini et al., 1995).

Formation of Sterically Encumbered Systems : This compound plays a role in the synthesis of sterically encumbered systems for low-coordinate phosphorus centers, which are significant in the development of novel materials with unique chemical properties (Shah et al., 2000).

Optical and Electronic Materials : Its derivatives have been utilized in the creation of materials with significant optical and electronic properties, such as strong blue fluorescence in coordination polymers (Luo et al., 2003).

Microwave-assisted Polymerization : The compound is involved in microwave-assisted McMurry polymerization for creating polymers with unique fluorescent properties, applicable in materials science (Thomas et al., 2009).

Synthesis of Pyrazoline Carbothioamides : It has been used in the synthesis of new Pyrazoline Carbothioamides, demonstrating its utility in the creation of diverse heterocyclic compounds (Yahya & Roof, 2022).

Catalysis in Chemical Reactions : The compound has been shown to be useful in catalyzing various chemical reactions, including the deoxydehydration of polyols (Tran & Kilyanek, 2019).

Safety and Hazards

During handling of 2,6-Bis(dodecyloxy)benzaldehyde, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided . Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). Hazardous polymerization does not occur. There are no hazardous reactions under normal processing .

Propiedades

IUPAC Name |

2,6-didodecoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-3-5-7-9-11-13-15-17-19-21-26-33-30-24-23-25-31(29(30)28-32)34-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKGKFSBBAHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)